molecular formula C5H11ClFNO B2520884 rac-[(3r,4r)-4-fluoropyrrolidin-3-yl]methanol hydrochloride CAS No. 2173998-82-6

rac-[(3r,4r)-4-fluoropyrrolidin-3-yl]methanol hydrochloride

Cat. No.: B2520884
CAS No.: 2173998-82-6
M. Wt: 155.6
InChI Key: JZRPRUOQKPFGQC-UYXJWNHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac-[(3R,4R)-4-fluoropyrrolidin-3-yl]methanol hydrochloride is a chemical compound with the molecular formula C5H10FNO·HCl It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(3R,4R)-4-fluoropyrrolidin-3-yl]methanol hydrochloride typically involves the fluorination of pyrrolidine derivatives followed by the introduction of a methanol group. The reaction conditions often include the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled temperature and pressure to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

rac-[(3R,4R)-4-fluoropyrrolidin-3-yl]methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives.

Scientific Research Applications

rac-[(3R,4R)-4-fluoropyrrolidin-3-yl]methanol hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • rac-[(3R,4S)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride
  • rac-[(3R,4R)-4-cyclopropylpyrrolidin-3-yl]methanol hydrochloride
  • rac-[(3R,4R)-4-(oxan-4-yl)pyrrolidin-3-yl]methanol hydrochloride

Uniqueness

rac-[(3R,4R)-4-fluoropyrrolidin-3-yl]methanol hydrochloride is unique due to its specific stereochemistry and the presence of both a fluorine atom and a methanol group

Properties

IUPAC Name

[(3S,4S)-4-fluoropyrrolidin-3-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-5-2-7-1-4(5)3-8;/h4-5,7-8H,1-3H2;1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRPRUOQKPFGQC-UYXJWNHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)F)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)F)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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